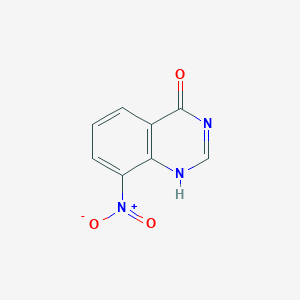

8-nitro-1H-quinazolin-4-one

Description

General Overview of Quinazoline (B50416) and Quinazolinone Heterocycles

Quinazolines are a class of fused heterocyclic organic compounds that consist of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.govmdpi.com The name "quinazoline" was first proposed in 1887. nih.gov These nitrogen-containing heterocycles are isomeric with compounds like cinnoline, quinoxaline, and phthalazine, with the specific arrangement of nitrogen atoms defining the isomer. rsc.org

Quinazolinones are oxidized forms of quinazolines and represent a significant area of research due to their stability and diverse biological activities. nih.govmdpi.com Depending on the position of the carbonyl group, they are classified into three main types: 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazolinedione. nih.govekb.eg The 4(3H)-quinazolinone skeleton is particularly prevalent and is found in over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.govmdpi.comomicsonline.org The stability of the quinazolinone nucleus to oxidation, reduction, and hydrolysis reactions makes it a robust scaffold for chemical modifications. researchgate.net

Research Significance of Substituted Quinazolinones in Medicinal Chemistry

The quinazoline and quinazolinone scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.govmdpi.comnih.gov The versatility of these structures allows for a wide range of chemical substitutions, leading to a broad spectrum of pharmacological activities. nih.govijrar.orgnih.gov

Substituted quinazolinones have demonstrated a remarkable array of biological effects, including:

Anticancer rsc.orgnih.govresearchgate.net

Antimicrobial nih.govrsc.orgijrar.org

Anticonvulsant rsc.orgnih.govijrar.org

Anti-inflammatory nih.govijrar.orgresearchgate.net

Antimalarial nih.govijrar.orgnih.gov

Antihypertensive rsc.orgnih.gov

Structure-activity relationship (SAR) studies have revealed that the biological activity of quinazolinone derivatives can be significantly altered by modifications at various positions, particularly at the 2, 6, and 8 positions of the ring system. nih.govmdpi.comresearchgate.net The introduction of different heterocyclic moieties at the 3-position has also been shown to enhance therapeutic activity. nih.govomicsonline.org This has led to the development of numerous quinazoline-based drugs and ongoing research into novel derivatives. rsc.orgresearchgate.net

Specific Focus: 8-Nitro-1H-quinazolin-4-one within Quinazolinone Research

Within the broad family of quinazolinones, this compound is a compound of particular interest. Its structure incorporates the fundamental 4(3H)-quinazolinone core with a nitro group (NO2) substituted at the 8-position of the benzene ring. This specific substitution pattern influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex quinazolinone derivatives.

The presence of the nitro group at the 8-position is significant in SAR studies, which investigate how the structure of a molecule relates to its biological activity. nih.govmdpi.comresearchgate.net The electron-withdrawing nature of the nitro group can modulate the pharmacological profile of the quinazolinone scaffold. For instance, research on various substituted quinazolinones has highlighted the importance of substituents on the benzene ring portion for various biological activities.

Academic Importance of the Nitro Group in Organic Synthesis

The nitro group is a highly versatile functional group in organic synthesis, playing a crucial role in the construction of complex organic molecules and natural products. uts.edu.auwiley.com Its utility stems from several key properties.

Firstly, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule it is attached to. gsa.ac.ukhud.ac.uk This property can reduce the electron density of a molecular scaffold, making it more susceptible to reactions with nucleophiles or electron transfer processes. gsa.ac.ukhud.ac.uk

Secondly, the nitro group can be readily transformed into a wide variety of other functional groups under mild conditions, making it a valuable synthetic intermediate. uts.edu.augsa.ac.ukhud.ac.uk This versatility allows for the synthesis of important functional groups that are essential in medicinal chemistry and materials science.

Furthermore, the alpha-hydrogen atoms to a nitro group are highly acidic, which facilitates the formation of stable anions. gsa.ac.ukhud.ac.uk These anions can then react with a range of electrophilic and nucleophilic reagents, enabling the formation of new carbon-carbon bonds. gsa.ac.ukhud.ac.uk Key reactions involving nitro compounds include the Henry reaction (nitro-aldol reaction) and the Michael addition. uts.edu.auwiley.com The stereoselectivity of these reactions is a major focus of research, aiming to control the three-dimensional arrangement of atoms in the final product. uts.edu.auwiley.com

The importance of nitro compounds has grown with the development of new selective transformations and environmentally friendly nitration methods. scispace.com This has solidified the role of the nitro group as a cornerstone in modern organic synthesis. wiley.comscispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-5-2-1-3-6(11(13)14)7(5)9-4-10-8/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECQXFFMBXNHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 8 Nitro 1h Quinazolin 4 One

Fundamental Reactivity of the Quinazolinone Core

The quinazolinone scaffold is a fused heterocyclic system, comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring. The pyrimidine ring's properties are significantly modified by this fusion, and the two nitrogen atoms are not electronically equivalent. nih.gov The fundamental reactivity of this core structure involves distinct reactions on both of its constituent rings.

The benzene portion of the quinazolinone core can undergo electrophilic aromatic substitution. In the unsubstituted 4(3H)-quinazolinone, nitration typically occurs at the 6-position. nih.gov However, the reactivity and regioselectivity of this reaction are heavily dependent on the substituents already present on the ring.

For 8-nitro-1H-quinazolin-4-one, the benzene ring is strongly deactivated towards further electrophilic attack due to the potent electron-withdrawing nature of the nitro group. In electrophilic aromatic substitution, electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position. Therefore, any subsequent electrophilic substitution on this compound would be predicted to occur at the 5- or 7-positions, which are meta to the nitro group. However, such reactions are generally difficult to achieve due to the significant deactivation of the ring.

In contrast to the benzene ring, the pyrimidine ring of the quinazolinone core is electron-deficient and thus susceptible to nucleophilic attack. This is a key feature of its chemical reactivity. The C4 carbonyl group and the C2 imine-like carbon are the primary electrophilic centers.

Transformations at the pyrimidine ring often involve:

Nucleophilic Substitution: Halogenated quinazolinones, for instance, readily undergo nucleophilic displacement at positions 2 and 4.

Reduction: The C=N bond in the pyrimidine ring can be reduced to form dihydroquinazolinones. dicp.ac.cn For example, various quinazolinones can be asymmetrically reduced to their corresponding dihydroquinazolinones using chiral NAD(P)H models in the presence of a catalyst. dicp.ac.cn

The presence of an electron-withdrawing group on the benzene ring, such as the nitro group at position 8, further enhances the electrophilicity of the pyrimidine ring, making it even more susceptible to nucleophilic attack and reduction.

Influence of the Nitro Group at Position 8 on Chemical Reactivity

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence significantly lowers the electron density across the entire quinazolinone ring system. This has two major consequences:

Deactivation of the Benzene Ring: As mentioned, it deactivates the benzene ring towards electrophilic attack.

Activation for Nucleophilic Attack: It strongly activates the molecule for nucleophilic reactions. nih.gov This activation extends to the pyrimidine ring, making the C2 and C4 positions more electrophilic. Furthermore, it renders the benzene ring itself susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group were present at the ortho or para positions (positions 7 or 5, respectively). libretexts.org

This principle is observed in related heterocyclic systems like quinolones, where the introduction of a nitro group has been shown to facilitate the direct functionalization of the framework through reactions with various nucleophiles. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions, the nitro group itself can function as a leaving group, particularly when the aromatic ring is highly electron-deficient. stackexchange.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by electron-withdrawing groups. masterorganicchemistry.com The displacement of a nitro group is possible because its strong electron-withdrawing nature helps to stabilize the intermediate anion formed upon nucleophilic attack. stackexchange.comchemicalforums.com While less common than halides, the nitrite (B80452) anion (NO₂⁻) is a viable leaving group in SNAr chemistry on sufficiently activated substrates. Therefore, under forcing nucleophilic conditions, it is conceivable that a nucleophile could displace the nitro group at the C-8 position of the quinazolinone ring.

Specific Chemical Reactions Involving the Nitro Moiety

The nitro group itself is a versatile functional group that can undergo several important chemical transformations. The most common and synthetically useful reaction for an aromatic nitro group is its reduction to an amino group.

This transformation is crucial in medicinal chemistry for accessing new derivatives. For example, the reduction of a nitroaromatic quinazolinone to the corresponding aniline (B41778) has been accomplished using reagents like tin(II) chloride (SnCl₂) in ethanol (B145695). acs.org This resulting 8-amino-1H-quinazolin-4-one can then be further functionalized, for instance, by acylation to form amides or sulfonamides. acs.org

Another method for transforming the nitro group is through electrochemical reduction. The controlled cathodic reduction of nitro compounds can selectively yield hydroxylamine (B1172632) intermediates, which then cyclize to form N-hydroxy-quinazolin-4-ones. nih.gov This sustainable method provides access to a different class of quinazolinone derivatives under mild conditions.

Table 1: Summary of Key Reactions Involving the 8-Nitro Group

| Reaction Type | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Chemical Reduction | Tin(II) chloride (SnCl2) in ethanol | 8-Amino-1H-quinazolin-4-one | Provides access to the corresponding amine for further derivatization. acs.org |

| Electrochemical Reduction | Cathodic reduction, H2SO4, carbon electrodes | 1,8-Dihydroxy-quinazolin-4-one (via hydroxylamine intermediate) | A sustainable method for synthesizing N-hydroxy derivatives. nih.gov |

Reduction Reactions of the Nitro Group (e.g., to Amino, Hydroxylamino Derivatives)

The reduction of the nitro group on the quinazolinone scaffold is a key transformation, providing access to amino derivatives that are crucial intermediates for further functionalization. The conversion of an aromatic nitro group to an amine is a well-established process in organic synthesis, and various methods have been applied to nitro-quinazolinone systems.

One of the most common methods involves the use of metal catalysts or reducing agents in an acidic medium. For instance, the nitro analog of a quinazolinone can be reduced to the corresponding amine using tin(II) chloride in an ethanol solvent. acs.org This reaction proceeds via a series of single-electron transfers from the metal salt.

Table 1: Selected Methods for the Reduction of Nitro-Quinazolinones

| Reagent/Catalyst | Solvent | Product | Reference |

|---|---|---|---|

| Tin(II) chloride (SnCl₂) | Ethanol | 8-Amino-1H-quinazolin-4-one | acs.org |

The resulting 8-amino-1H-quinazolin-4-one is a versatile building block. The primary amine can be subsequently acylated or undergo other reactions to introduce a wide range of substituents, expanding the chemical diversity of the quinazolinone library. acs.org

Henry Reaction (Nitro-Aldol) and Michael Addition Analogues in Nitro-Quinazolinones

The Henry (or nitro-aldol) reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon. wikipedia.org

For a molecule like this compound, a direct Henry reaction is not feasible because it is an aromatic nitro compound and lacks an acidic α-hydrogen necessary to form the nitronate intermediate. However, the principles of the Henry reaction can be applied to derivatives. For example, if a nitroalkyl substituent were attached to the quinazolinone scaffold, that side chain could participate in a Henry reaction.

The Michael addition is the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org Resonance-stabilized carbanions, such as those derived from nitroalkanes, are effective Michael donors. organic-chemistry.orgsctunisie.org

While this compound itself is not a typical Michael acceptor, derivatives can be designed to participate in such reactions. For instance, the introduction of an α,β-unsaturated moiety, such as a styryl group at the C-2 position, would render the molecule susceptible to Michael addition at the β-carbon of the substituent. youtube.com In this context, the nitro-quinazolinone core would act as a scaffold influencing the electronic properties of the Michael acceptor system. The electron-withdrawing nature of the nitro group could potentially modulate the reactivity of the conjugated system, although specific studies on this effect in the 8-nitro isomer are not detailed.

Cycloaddition Chemistry of Nitro-Containing Systems

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic molecular architectures. Quinazoline-derived systems can participate in such reactions, particularly 1,3-dipolar cycloadditions, to create fused heterocyclic compounds. mdpi.com For example, quinazoline-derived azomethine imines can serve as 1,3-dipoles and react with dipolarophiles like electron-deficient alkenes or alkynes. mdpi.com This leads to the one-step synthesis of complex fused systems like tetrahydropyrazolo[1,5-c]quinazolines. mdpi.com

While specific examples detailing the direct participation of the this compound ring in cycloaddition reactions are limited, the electronic properties of the nitro group could theoretically influence its reactivity. An electron-withdrawing nitro group can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of a potential dienophile, making it more reactive in a normal-electron-demand Diels-Alder reaction. If a double bond within the quinazolinone system were to act as a dienophile, the nitro group could enhance its reactivity toward electron-rich dienes.

Mechanistic Investigations of Quinazolinone Formation and Transformations

The synthesis of the quinazolinone core often begins with derivatives of anthranilic acid. nih.gov For this compound, a plausible precursor is 2-amino-3-nitrobenzoic acid or a related isomer. A common synthetic route involves the condensation of a substituted anthranilic acid with a suitable C1 or C2 source.

A widely employed method is the reaction of a substituted anthranilic acid with an acyl chloride, followed by cyclization. nih.gov The mechanism proceeds through several key steps:

N-Acylation: The amino group of the nitro-anthranilic acid attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This forms an N-acyl-nitroanthranilic acid intermediate. nih.gov

Cyclization/Dehydration: The N-acyl intermediate is then cyclized. This is often achieved by heating with a dehydrating agent like acetic anhydride (B1165640). The process forms a benzoxazinone (B8607429) intermediate. nih.govnih.gov

Ring Opening and Closure: The benzoxazinone is subsequently reacted with ammonia (B1221849) or a primary amine. The nucleophilic amine attacks the carbonyl of the benzoxazinone, leading to a ring-opening, followed by an intramolecular cyclization and dehydration to yield the final 3-substituted or unsubstituted 4(3H)-quinazolinone. nih.govnih.govnih.gov

This pathway provides a versatile method for producing a variety of substituted quinazolinones by changing the anthranilic acid precursor and the amine used in the final step. mdpi.comorganic-chemistry.org

Mechanistic investigations into the transformations of the final product, such as the reduction of the nitro group, follow well-understood pathways for aromatic nitro compounds, involving electron transfer and protonation steps to ultimately yield the amino derivative.

Structure Activity Relationship Sar Studies of Nitroquinazolinone Derivatives

General Principles of Quinazolinone SAR

The pharmacological profile of quinazolinone derivatives is highly dependent on the nature, position, and orientation of various substituents on its bicyclic ring system. nih.gov SAR studies have consistently highlighted that the biological activity is significantly modulated by modifications at specific positions. nih.gov The properties of these derivatives are strongly influenced by the degree of conjugation and the specific placement of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov

The flexibility of the quinazolinone core allows for the development of compounds with diverse therapeutic applications by strategically altering these key positions. researchgate.net This has made the quinazolinone moiety a "privileged structure" in drug development, capable of interacting with multiple biological targets with high affinity. nih.govnih.gov

Impact of the Nitro Group at Position 8 on Molecular Interactions

The introduction of a nitro (NO₂) group, particularly at the C-8 position of the quinazolinone ring, can have a profound effect on the molecule's biological activity. The unique properties of the nitro group allow it to modulate the compound's interaction with target enzymes or receptors through a combination of electronic, steric, and polar effects. researchgate.net

The nitro group is a strong electron-withdrawing group, a characteristic that significantly alters the electronic distribution within the quinazolinone scaffold. acs.orgsvedbergopen.com This electronic perturbation can influence the molecule's reactivity and its ability to bind to biological targets. Research on 4(3H)-quinazolinone antibacterials has shown that small electron-withdrawing groups, including the nitro group, are generally favored for potent activity. acs.orgnih.gov

In the context of tankyrase inhibitors, which are promising targets in oncology, substitutions at the C-8 position have been explored to improve potency. researchgate.net Studies have demonstrated that a nitro group at C-8 can engage in new, favorable interactions within the catalytic domain of the enzyme, leading to improved affinity and selectivity. researchgate.net For example, an 8-nitro substituted quinazolinone derivative (compound 49 ) showed intriguing inhibition of the enzyme TNKS2. researchgate.net Furthermore, steric factors can also play a role; in some quinolone systems, steric repulsion between a substituent at position 1 and a nitro group at position 8 can disturb the coplanarity of the ring system, activating the molecule. nih.gov

The oxygen atoms of the nitro group can act as hydrogen bond acceptors, facilitating polar interactions with biological targets. These interactions can be critical for the stable binding of the inhibitor to the active site of an enzyme. researchgate.net X-ray crystallography studies of tankyrase inhibitors have revealed that C-8 nitro-substituents can engage in specific interactions within a subsite of the enzyme's catalytic domain. researchgate.net

Positional Effects of Substituents on Quinazolinone Scaffolds

The strategic placement of substituents on the quinazolinone core is a cornerstone of its SAR. Different positions on the heterocyclic system offer distinct opportunities to modulate biological activity, with the C-2, C-6, C-8, and N-3 positions being particularly significant. nih.govnih.gov

SAR studies have repeatedly confirmed that positions C-2, C-6, and C-8 are pivotal for the pharmacological activities of quinazolinones. nih.govnih.gov

C-2 Position: Substitutions at the C-2 position are crucial for defining the activity of many quinazolinone derivatives. The introduction of various groups, including alkyl, aryl, and heterocyclic moieties, can lead to a wide range of biological effects, from anticancer to antimicrobial. nih.govekb.eg For instance, the nature of the substituent at C-2 can influence the compound's ability to inhibit enzymes like dihydrofolate reductase. nih.gov

C-6 and C-8 Positions: These positions on the benzene ring are key sites for modification. The introduction of halogen atoms, such as iodine or bromine, at positions 6 and 8 has been shown to significantly enhance antimicrobial activity. nih.gov A nitro group at the C-6 position has also been incorporated into designs for potent enzyme inhibitors. nih.govnih.gov The C-8 position, as discussed, is also critical; substitutions with groups like bromo or alkyl moieties have been found in compounds with anti-tuberculosis and anticonvulsant activities, respectively. nih.gov Recent studies on tankyrase inhibitors specifically highlight the C-8 position as a new avenue for improving potency and selectivity through the introduction of groups like the nitro moiety. researchgate.net

The following table summarizes the impact of substitutions at these key positions on the biological activity of quinazolinone derivatives.

| Position | Type of Substituent | Resulting Biological Activity | Reference |

| C-2 | Methyl, Thiol, Amine | Antimicrobial | nih.gov |

| C-2 | Cinnamyl thioether | Dihydrofolate Reductase Inhibition | nih.gov |

| C-6 | Halogen (Iodine) | Improved Antibacterial Activity | nih.gov |

| C-6 | Nitro (NO₂) | Dihydrofolate Reductase Inhibition | nih.gov |

| C-8 | Halogen (Iodine, Bromo) | Improved Antibacterial, Anti-TB | nih.govnih.gov |

| C-8 | Nitro (NO₂) | Tankyrase Inhibition | researchgate.net |

The nitrogen atom at position 3 is another critical site for chemical modification that strongly influences biological activity. nih.gov The introduction of various substituents at this position can significantly enhance the therapeutic potential of the quinazolinone scaffold. nih.gov It has been suggested that the addition of different heterocyclic moieties at the N-3 position can increase a compound's activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Nitroquinazolinones

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For nitroquinazolinone derivatives, QSAR aims to identify the key molecular descriptors that govern their therapeutic effects, thereby guiding the design of more potent and selective agents. While comprehensive QSAR models specifically for 8-nitro-1H-quinazolin-4-one are not extensively detailed in publicly available literature, the foundational Structure-Activity Relationship (SAR) studies provide critical insights into the structural requirements for activity, particularly in the context of their antimicrobial properties. These SAR findings are the bedrock upon which robust QSAR models can be built.

Detailed Research Findings from SAR Studies

Research into the antibacterial potential of 4(3H)-quinazolinones has revealed important trends related to substitutions on the quinazolinone core and its appended rings. A significant finding is the favorable influence of small electron-withdrawing groups on antibacterial potency.

One study systematically explored the impact of substituents on different parts of the quinazolinone scaffold. When investigating substitutions on a phenyl ring attached at position 2 (designated as Ring 1), it was observed that electron-withdrawing groups enhance activity. Notably, compounds featuring a nitro group (NO₂), as well as other electron-withdrawing moieties like fluoro (F), chloro (Cl), and nitrile (CN), demonstrated potent antibacterial effects. nih.govacs.org The compound with a 4-nitrophenyl substituent at this position showed significant activity against S. aureus. nih.govacs.org

Further reinforcing these findings, another study on new quinazolinone derivatives identified a compound bearing a 4-nitro phenyl group as the most active among the tested series against a majority of bacterial strains. nih.gov This consistent observation underscores the importance of the nitro group in contributing to the antibacterial efficacy of the quinazolinone scaffold.

The position of the nitro group on the quinazolinone ring itself is also a critical determinant of activity. Research on 7-nitro-4-oxo-3,4-dihydro-3-quinazolinyl derivatives indicated that this substitution pattern leads to compounds with notable antimicrobial potential. researchgate.net This suggests that the electronic effects of the nitro group on the core heterocyclic system are a key factor in the molecule's interaction with its biological target.

The table below summarizes the antibacterial activity of various 2-substituted 4(3H)-quinazolinones, highlighting the impact of the nitro group compared to other substituents.

| Compound ID | Substituent at Ring 1 (R) | MIC (μg/mL) vs. S. aureus |

|---|---|---|

| 1 | 4-NO₂ | 2 |

| 5 | 4-F | 2 |

| 8 | 4-Cl | 2 |

| 15 | 4-CN | 0.03 |

| 9 | 4-CF₃ | ≥16 |

| 10 | 4-CH₃ | 4 |

| 11 | 4-C₂H₅ | 4 |

Data sourced from studies on 4(3H)-quinazolinone derivatives. nih.govacs.org

These SAR findings form the essential preliminary data for developing a QSAR model. A QSAR study would involve calculating a range of molecular descriptors for these nitroquinazolinone derivatives, such as:

Electronic Descriptors: Parameters like Hammett constants (σ), dipole moment, and charges on specific atoms to quantify the electron-withdrawing nature of the nitro group.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) to model the size and shape of the substituents.

Hydrophobic Descriptors: The partition coefficient (logP) to account for the compound's lipophilicity, which influences its ability to cross bacterial cell membranes.

Topological Descriptors: Indices that describe molecular connectivity and shape.

By correlating these descriptors with the observed biological activity (e.g., MIC values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation can be derived. Such a model would quantitatively define the relationship between the physicochemical properties of nitroquinazolinones and their antibacterial potency, enabling the prediction of activity for novel, unsynthesized derivatives and facilitating the rational design of more effective therapeutic agents.

Computational and Theoretical Chemistry Studies of 8 Nitro 1h Quinazolin 4 One

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com It is widely employed in drug design to understand how small molecules, such as quinazolinone derivatives, interact with biological targets like enzymes and receptors. ukaazpublications.com

Molecular docking studies have been extensively performed on the quinazolinone scaffold to explore its binding modes with various protein targets implicated in cancer, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. rjpbr.comnih.gov

PARP-1: The quinazolinone scaffold has been investigated as a bioisostere of the phthalazinone core found in known PARP-1 inhibitors like Olaparib. rsc.orgresearchgate.net Docking simulations indicate that quinazolinone derivatives can have a strong affinity for the active site of PARP-1. rjpbr.com These studies help in understanding the structural requirements for designing potent PARP-1 inhibitors based on the quinazolinone core. ijmphs.com

Tyrosine Kinase (EGFR): The quinazolinone moiety is a core component of many approved EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govsemanticscholar.org Docking analyses of various quinazolinone derivatives into the ATP-binding site of EGFR have been conducted to rationalize their inhibitory activity. nih.govresearchgate.net These simulations show that the quinazolinone core can form crucial hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, mimicking the binding mode of reference inhibitors like erlotinib. nih.govsemanticscholar.org Studies on 6-nitro-4-substituted quinazoline (B50416) derivatives have also utilized molecular docking to understand their binding within the EGFR active site. nih.gov

The table below summarizes representative findings from molecular docking studies of various quinazolinone derivatives with these protein targets.

| Scaffold/Derivative | Protein Target | Key Interactions Observed | Reference |

| Quinazolinone Derivatives | PARP-1 | Good affinity towards the active site, with docking scores indicating potential inhibitory activity. | rjpbr.com |

| Quinazolinone-based hybrids | PARP-10 | High binding affinities, with key amino acid residues stabilizing the ligand-receptor complexes. | ijmphs.com |

| Quinazolinone Derivatives | EGFR Tyrosine Kinase | Formation of hydrogen bonds and hydrophobic interactions with important amino acid residues in the active site. | nih.govsemanticscholar.org |

| 6-nitroquinazoline derivatives | EGFR | Insights into binding modes within the active site of the EGFR enzyme. | nih.gov |

A primary outcome of molecular docking is the identification of the specific binding pockets and the key amino acid residues involved in the ligand-protein interaction. youtube.com

PARP-1: In the case of PARP-1, the quinazolinone scaffold is designed to occupy the nicotinamide-ribose (NI) binding site. rsc.orgijmphs.com Docking studies have revealed that various derivatives form hydrogen bonds and other interactions with key residues within this pocket, contributing to their inhibitory potency. rsc.orgresearchgate.net

EGFR: The ATP-binding active site of EGFR is located between the N-lobe and C-lobe of the kinase domain. researchgate.net Docking studies with quinazolinone-based inhibitors consistently show interactions with crucial residues in this pocket. For example, hydrogen bonds are often formed with the backbone of Met793, and hydrophobic interactions occur with residues such as Leu718, Val726, Ala743, and Leu844. nih.gov These interactions are essential for anchoring the inhibitor in the active site and blocking ATP binding, thereby inhibiting the kinase activity. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. nih.gov DFT studies on quinazolinone derivatives provide insights into their electronic structure, stability, and reactivity. iaea.org

DFT calculations are used to determine various electronic properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap (Egap) is a key indicator of molecular stability and reactivity. nih.gov

Other calculated descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Hardness (η) and Softness (S): Measures of resistance to change in electron distribution.

Electronegativity (χ): The power to attract electrons.

Electrophilicity (ω): A measure of the ability of a species to accept electrons. nih.gov

Studies on quinazolinone Schiff bases have shown that these computed parameters can be correlated with their biological activities. nih.gov For instance, a smaller HOMO-LUMO gap suggests higher reactivity. nih.gov The presence of an electron-withdrawing nitro group, as in 8-nitro-1H-quinazolin-4-one, is expected to significantly influence these electronic properties, likely lowering the HOMO and LUMO energy levels and increasing the molecule's electrophilicity. acs.org

The following table presents theoretical quantum chemical parameters calculated for a series of quinazolinone Schiff base derivatives at the B3LYP/6–31G* level, illustrating the type of data obtained from such studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |

| 4a | -8.54 | -5.11 | 3.43 | 1.71 | 0.58 | 16.96 |

| 4b | -8.76 | -5.14 | 3.62 | 1.81 | 0.55 | 16.81 |

| 4c | -8.84 | -5.25 | 3.59 | 1.79 | 0.56 | 17.39 |

| 4d | -8.92 | -5.52 | 3.40 | 1.70 | 0.58 | 18.70 |

| 4e | -9.22 | -5.67 | 3.55 | 1.77 | 0.56 | 19.38 |

| 4f | -8.78 | -5.19 | 3.59 | 1.79 | 0.56 | 17.06 |

| 4g | -8.73 | -5.14 | 3.59 | 1.79 | 0.56 | 16.88 |

Data adapted from a study on quinazolin-4(3H)-one Schiff base derivatives, not this compound itself. nih.gov

Conformational analysis using DFT helps to identify the most stable three-dimensional structures of a molecule. For quinazolinone derivatives, DFT calculations can predict the relative stabilities of different isomers and conformers. mdpi.com For instance, in N-aminoquinazolin-4(3H)-one derivatives, DFT has been used to show that the quinazolinone and imide planes are nearly orthogonal and to analyze the rotational barrier around the N-N bond. iaea.org Such analyses are crucial for understanding how the molecule will present itself to a biological target. The planarity of the quinazolinone ring system is a key feature, but substituents can adopt various low-energy conformations that influence binding affinity.

Computational modeling, especially using DFT, can elucidate reaction mechanisms by mapping potential energy surfaces and identifying transition states. rsc.org This allows for a detailed understanding of reaction pathways at the molecular level. For systems related to quinazolinones, DFT has been used to study the energetics of processes like C-H bond activation. rsc.org By calculating the energy barriers for different steps, researchers can predict the most likely reaction mechanism, such as the hydrogen atom transfer (HAT) mechanism. rsc.org This type of analysis provides fundamental insights into the chemical reactivity of the quinazolinone scaffold and how it might be metabolized or participate in chemical reactions.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of this compound

Computational and theoretical chemistry studies focusing specifically on the in silico absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not extensively available in the public domain. Research in this area has predominantly centered on other substituted quinazolinone analogs. While the quinazoline scaffold is a subject of broad interest in medicinal chemistry for its diverse biological activities, specific computational predictions for the 8-nitro derivative remain limited.

Prediction of Drug-Likeness and Pharmacokinetic Properties (Excluding Clinical Outcomes)

Detailed in silico predictions of the drug-likeness and pharmacokinetic profiles for this compound are not specifically documented in available scientific literature. Computational tools are frequently employed in the initial stages of drug discovery to evaluate the potential of a compound to be developed into an orally active drug. These predictions are based on the molecule's physicochemical properties.

General computational studies on related quinazoline derivatives often involve the evaluation of parameters guided by established principles such as Lipinski's Rule of Five. These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict a compound's potential for good oral bioavailability. However, without specific computational studies on this compound, any discussion of its ADME profile remains speculative.

Studies on other nitro-substituted quinazoline derivatives have been conducted, but the position of the nitro group significantly influences the electronic and steric properties of the molecule, which in turn affects its pharmacokinetic profile. Therefore, data from isomers or differently substituted analogs cannot be directly extrapolated to this compound.

Due to the lack of specific research, data tables detailing the predicted ADME properties, such as human intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and plasma protein binding for this compound, cannot be provided at this time. Further computational investigations are required to elucidate the specific drug-likeness and pharmacokinetic characteristics of this particular compound.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 8-nitro-1H-quinazolin-4-one

The academic landscape surrounding this compound is currently sparse, with a notable absence of extensive dedicated research literature. The compound is identified by the CAS number 53638-54-3. echemi.com Much of the current understanding is therefore inferential, based on the well-documented chemistry of the broader quinazolinone and nitroaromatic classes. The placement of the nitro group at the 8-position is anticipated to significantly influence the molecule's electronic properties and, consequently, its reactivity and biological interactions. The nitro group is a strong electron-withdrawing group, which can impact the acidity of the N-H proton and the susceptibility of the aromatic ring to nucleophilic attack. svedbergopen.com

Below is a table of predicted physicochemical properties for this compound, which provides a foundational dataset for future computational and experimental work.

| Property | Value |

| Molecular Formula | C8H5N3O3 |

| Molecular Weight | 191.15 g/mol |

| Density | 1.64g/cm3 |

| Boiling Point | 393ºC at 760mmHg |

| Flash Point | 191.5ºC |

| Refractive Index | 1.739 |

| This data is based on computational predictions. echemi.com |

Challenges and Opportunities in Nitroquinazolinone Research

Research into nitroquinazolinones, including the 8-nitro isomer, is met with both challenges and opportunities. A primary challenge lies in the regioselective synthesis of specific isomers. rsc.orgrsc.org The nitration of the quinazolinone core can lead to a mixture of products, making the isolation of a pure, single isomer like this compound complex. For instance, the nitration of 7-fluoro-4(3H)-quinazolinone yields a mixture of both 6- and 8-nitro products, although in this specific case, the 8-nitro isomer is predominant. nih.gov

The inherent reactivity of the nitro group presents another challenge, as it can be susceptible to reduction, which may need to be managed during multi-step synthetic sequences. However, this reactivity also presents an opportunity. The nitro group can be a handle for further chemical modification, allowing for the generation of diverse derivatives. Furthermore, the largely unexplored nature of this compound signifies a substantial opportunity for novel discoveries in medicinal chemistry. Its unique electronic and steric profile compared to more studied isomers, such as the 6-nitro and 7-nitro derivatives, suggests it may interact with biological targets in a distinct manner, potentially leading to new therapeutic agents.

Promising Avenues for Further Synthetic Development

The development of efficient and selective synthetic routes to this compound is a key area for future research. Several strategies can be envisioned based on established quinazolinone syntheses. organic-chemistry.org A primary and logical approach would involve the cyclization of a 2-amino-3-nitrobenzoic acid derivative. This precursor contains the necessary functionalities and substitution pattern to directly form the target heterocycle.

| Precursor | Synthetic Step | Product |

| 2-amino-3-nitrobenzoic acid | Reaction with formamide (B127407) or other C1 sources | This compound |

| 2-amino-3-nitrobenzamide | Cyclization with an appropriate orthoester | This compound |

Another promising, albeit less direct, avenue is the controlled nitration of a pre-formed quinazolinone ring system. As has been noted, the nitration of substituted quinazolinones can provide access to 8-nitro derivatives. nih.gov Research into directing groups and reaction conditions that favor nitration at the 8-position would be highly valuable. The development of modern catalytic methods, including metal-catalyzed and organocatalytic approaches, could offer milder and more selective pathways to this compound. nih.gov

Advanced Computational Methodologies for Rational Design and Prediction

Advanced computational methodologies are poised to play a pivotal role in accelerating research into this compound. springernature.comresearchgate.net Given the current lack of extensive experimental data, in silico techniques can provide valuable predictive insights.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is generated, QSAR models can be developed to predict the activity of novel derivatives and guide the rational design of more potent analogues. nih.gov

Molecular Docking: This technique can be used to predict the binding mode of this compound with various biological targets, such as protein kinases, which are common targets for quinazolinone-based inhibitors. nih.gov This can help in identifying potential therapeutic targets and in understanding the molecular basis of its activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, offering a more refined understanding of the binding stability and interactions.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to assess the druglikeness of a compound and identify potential liabilities. nih.gov

These computational tools can help to prioritize synthetic efforts and provide a theoretical framework for understanding the experimental results.

Unexplored Mechanistic Insights and Novel Target Identification in Nitroquinazolinone Research

The mechanism of action for many nitro-heterocyclic compounds involves the in vivo reduction of the nitro group to form reactive radical species that can damage cellular macromolecules like DNA. nih.gov It is plausible that this compound could exert biological effects through a similar reductive activation pathway. Investigating its metabolism and potential for generating reactive nitrogen species would be a critical area of research.

The identification of novel biological targets for this compound is a particularly exciting prospect. The quinazolinone scaffold is known to interact with a wide range of protein targets, most notably protein kinases. nih.govecancer.org The unique substitution pattern of the 8-nitro isomer could lead to a distinct target profile compared to other quinazolinones. High-throughput screening and computational target prediction methods could be employed to explore the "target landscape" for this compound. biorxiv.orgresearchgate.net Unexplored kinases or other enzyme families could emerge as potential targets, opening up new avenues for therapeutic intervention in areas such as oncology, inflammation, and infectious diseases. mdpi.comrsc.org The exploration of these uncharted mechanistic and target pathways will be crucial in unlocking the full therapeutic potential of this compound.

Q & A

Q. How can researchers optimize the selectivity of this compound for target enzymes over off-target proteins?

- Methodological Answer :

- Proteome-wide Screening : Use phage display or affinity chromatography to identify off-target binding.

- Co-crystallization : Solve X-ray structures of the compound-enzyme complex to guide structure-based modifications (e.g., adding methyl groups to reduce steric clashes).

- Kinetic Studies : Measure kcat/Km ratios to differentiate target vs. off-target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.